molecular formula C11H14O5S B3342609 (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate CAS No. 26322-82-7

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate

Cat. No. B3342609
CAS RN: 26322-82-7
M. Wt: 258.29 g/mol
InChI Key: KNHJTPLSWOEZHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

BPS can be synthesized through various methods, including the reaction of benzofuran-5-carboxylic acid with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, resulting in the formation of BPS.


Molecular Structure Analysis

BPS has the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . The InChI key is KNHJTPLSWOEZHZ-UHFFFAOYSA-N.


Chemical Reactions Analysis

The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .


Physical And Chemical Properties Analysis

BPS is a white crystalline powder that is odorless and soluble in water. It has a melting point of approximately 232-236 °C and a boiling point of approximately 446.4 °C. It has a pKa value of 12.24.

Scientific Research Applications

Oxidation Studies

Hydroxyl radicals react with methanesulfinic acid to form methanesulfonic acid and other products like sulfate, methane, ethane, and dimethyl sulfone. These reactions, explored in radiolytic studies, contribute to understanding chemical transformations in the atmosphere and other environments (Flyunt et al., 2001).

Ionic Liquid Properties

Protic ionic liquids with camphorsulfonate anion, related to (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, have been synthesized and characterized. Their physicochemical properties and Brönsted acidities contribute to understanding ionic liquid behaviors in various applications (Sardar et al., 2018).

Synthesis of Benzofurans

Methanesulfonic acid aids in synthesizing benzofuran derivatives, which are valuable in medicinal chemistry. The process involves a condensation-rearrangement-cyclization reaction sequence, highlighting methanesulfonic acid's role as a catalyst or reagent (Contiero et al., 2009).

Aerosol Chemistry

Methanesulfonic acid, related to (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, is a major product in the atmospheric oxidation of dimethyl sulfide. Its reactions and transformations, including forming methanesulfonate salts, are crucial in understanding atmospheric chemistry and aerosol formation (Kwong et al., 2018).

Chiral Synthesis

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate and its derivatives can be used in chiral synthesis. For instance, (+)-(3,3-dimethyl-2-methylenenorbornan-1-yl)methyl methanesulfonate was synthesized for applications in asymmetric synthesis (Yang et al., 2003).

Future Directions

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJTPLSWOEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028504
Record name (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate

CAS RN

26322-82-7
Record name (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-yl methanesulphonate (product of Example 2) (24.9 parts) in water (50 parts) and hydrochloric acid (22.4 parts) was rapidly heated to 90°-100° C. and then cooled after 2 minutes. The crude product was extracted into ether (3×60 parts) and the extracts washed with water (2×50 parts), dried with sodium sulphate and evaporated to leave a gum which crystallised to give 2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran-5-yl methanesulphonate, m.p. 69°-72° C. (16 parts)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Reactant of Route 2
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Reactant of Route 3
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
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(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Reactant of Route 5
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Reactant of Route 6
Reactant of Route 6
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate

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